2-Methoxy-2-phenylethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

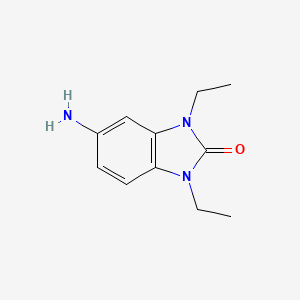

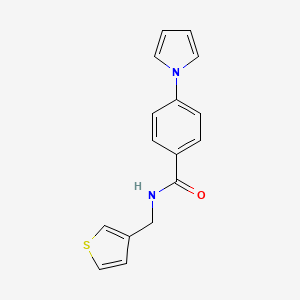

The molecular structure of 2-Methoxy-2-phenylethane-1-sulfonyl chloride consists of a sulfonyl chloride group (-SO2Cl) attached to a 2-methoxy-2-phenylethane molecule. This structure contributes to its reactivity and its use as a synthetic intermediate.Chemical Reactions Analysis

While specific chemical reactions involving 2-Methoxy-2-phenylethane-1-sulfonyl chloride are not available, sulfonyl chlorides are generally reactive towards nucleophiles due to the good leaving group (-Cl). They are often used in substitution reactions to introduce a sulfonyl group into a molecule .Applications De Recherche Scientifique

Synthesis and Chemical Transformation

- 2-Methoxy-2-phenylethane-1-sulfonyl chloride has been used in various synthetic pathways. For instance, it's involved in the synthesis of 2-acetylenic carboxylic acids, sulfinyl, and sulfonyl ketones from acetylenic phenyl sulfides (Fortes & Garrote, 1997).

Antimicrobial Activity

- This compound plays a role in synthesizing pyrimidine derivatives, which exhibit antimicrobial activity. The process involves reacting with various sulfonyl chlorides (Mallikarjunaswamy et al., 2017).

Fluorescent Labeling in Chromatography

- It has been used as a fluorescent labeling reagent for determining phenols in high-performance liquid chromatography, providing a sensitive method for phenolic compound analysis (Tsuruta et al., 2000).

Synthesis of Sulfonyl Chlorides

- In the field of organic synthesis, this compound is used in the facile synthesis of various sulfonyl chlorides, demonstrating its versatility in chemical reactions (Kim, Ko, & Kim, 1992).

Photolytic Generation Studies

- 2-Methoxy-2-phenylethane-1-sulfonyl chloride has been studied for its role in the photolytic generation of carbocations, highlighting its utility in studying reaction kinetics and mechanisms (Okuyama et al., 1991).

Cancer Research

- In cancer research, derivatives of this compound have been synthesized and shown to exhibit strong in vitro anticancer activities with selectivity, particularly against cervical and breast carcinoma cell lines (Muškinja et al., 2019).

Enzyme Inhibition Studies

- It's also significant in the development of enzyme inhibitors, particularly in the context of Alzheimer’s disease treatment. Derivatives of this compound have shown inhibitory activity against cholinesterase enzymes (Abbasi et al., 2014).

Propriétés

IUPAC Name |

2-methoxy-2-phenylethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-13-9(7-14(10,11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRJHFBEKLVMKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-2-phenylethane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)

![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)

![ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B3009267.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3009268.png)

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)